molecular formula C21H14F3NO3 B11551964 2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

Cat. No.: B11551964
M. Wt: 385.3 g/mol
InChI Key: XVNWHYCHGXRDLO-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a tetrahydro-ethanobenzoisoindole core. The presence of the trifluoromethyl group imparts significant chemical stability and unique reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction proceeds through a series of steps, including the formation of an intermediate imide, followed by cyclization to form the isoindoline core . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct this complex heterocyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced derivatives .

Scientific Research Applications

2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione imparts unique chemical stability and reactivity, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

Molecular Formula

C21H14F3NO3

Molecular Weight

385.3 g/mol

IUPAC Name

11-[3-(trifluoromethyl)phenyl]-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione

InChI

InChI=1S/C21H14F3NO3/c22-21(23,24)10-4-3-5-11(8-10)25-19(27)17-14-9-15(26)16(18(17)20(25)28)13-7-2-1-6-12(13)14/h1-8,14,16-18H,9H2

InChI Key

XVNWHYCHGXRDLO-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C(C1=O)C4=CC=CC=C24)C(=O)N(C3=O)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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